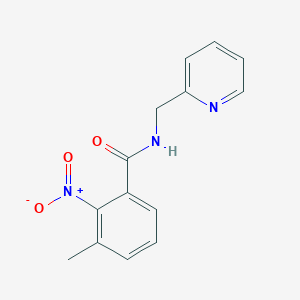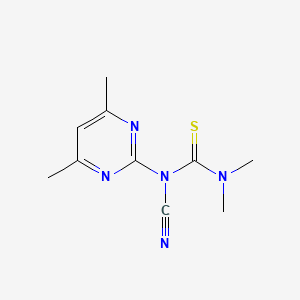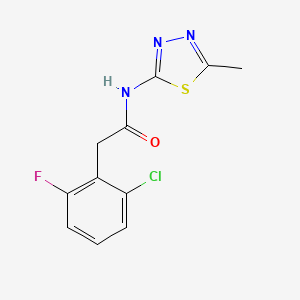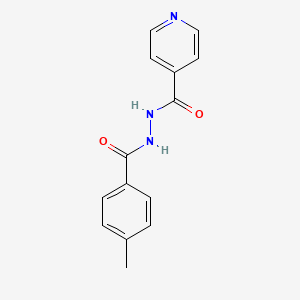![molecular formula C15H15N3O5 B5882300 2-(2,4-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B5882300.png)
2-(2,4-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of phenoxy, nitrofuran, and hydrazide functional groups, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide typically involves a multi-step process:
Preparation of 2,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2-(2,4-dimethylphenoxy)acetohydrazide: This intermediate is synthesized by reacting 2,4-dimethylphenol with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid, which is then converted to its hydrazide derivative using hydrazine hydrate.
Condensation with 5-nitrofuran-2-carbaldehyde: The final step involves the condensation of 2-(2,4-dimethylphenoxy)acetohydrazide with 5-nitrofuran-2-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its hydrazide functionality which can form strong interactions with biological targets.
Industry: Potential use in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(2,4-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is primarily attributed to its ability to interact with biological macromolecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The hydrazide group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-dimethylphenoxy)acetohydrazide: Lacks the nitrofuran moiety, making it less reactive in redox processes.
5-nitrofuran-2-carbaldehyde: Contains the nitrofuran moiety but lacks the hydrazide functionality, limiting its ability to form covalent bonds with biological targets.
2,4-dimethylphenol: A simpler phenolic compound without the additional functional groups present in the target compound.
Uniqueness
2-(2,4-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-10-3-5-13(11(2)7-10)22-9-14(19)17-16-8-12-4-6-15(23-12)18(20)21/h3-8H,9H2,1-2H3,(H,17,19)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNQVQMPRAZAKS-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5882229.png)
![N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-METHOXY-3-NITROBENZAMIDE](/img/structure/B5882236.png)

![3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B5882256.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5882264.png)

![4-[3-(4-methylphenyl)acryloyl]morpholine](/img/structure/B5882273.png)


![N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5882338.png)


![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)
